BenchChemオンラインストアへようこそ!

2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid

CRTH2 antagonist benzimidazole acetic acid structure–activity relationship

The compound 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid (CAS 746607-39-6; molecular formula C₁₇H₁₆N₂O₃S; molecular weight 328.39 g/mol) is a substituted 2-(benzimidazol-2-ylthio)acetic acid derivative belonging to a well-characterized chemotype of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) antagonists. CRTH2 is a clinically validated G protein-coupled receptor mediating prostaglandin D₂ (PGD₂)-driven chemotaxis of Th2 lymphocytes, eosinophils, and basophils, and is directly implicated in the pathogenesis of asthma, allergic rhinitis, atopic dermatitis, and COPD.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 746607-39-6
Cat. No. B2581178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid
CAS746607-39-6
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O
InChIInChI=1S/C17H16N2O3S/c1-2-22-13-9-7-12(8-10-13)19-15-6-4-3-5-14(15)18-17(19)23-11-16(20)21/h3-10H,2,11H2,1H3,(H,20,21)
InChIKeyIXTAKYDPUFKVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-Ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid (CAS 746607-39-6): CRTH2/DP2 Antagonist Chemotype Reference for Inflammatory Disease Research Procurement


The compound 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid (CAS 746607-39-6; molecular formula C₁₇H₁₆N₂O₃S; molecular weight 328.39 g/mol) is a substituted 2-(benzimidazol-2-ylthio)acetic acid derivative belonging to a well-characterized chemotype of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) antagonists [1]. CRTH2 is a clinically validated G protein-coupled receptor mediating prostaglandin D₂ (PGD₂)-driven chemotaxis of Th2 lymphocytes, eosinophils, and basophils, and is directly implicated in the pathogenesis of asthma, allergic rhinitis, atopic dermatitis, and COPD [2]. This compound embodies a specific structural subclass featuring an N1‑(4‑ethoxyphenyl) substitution and a C2‑thioacetic acid side chain, which jointly define its pharmacophoric profile within the broader 2-sulfanyl‑benzimidazol‑1‑yl‑acetic acid derivative patent and literature landscape [1][3].

Why 2-{[1-(4-Ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid Cannot Be Interchanged with Generic In-Class Analogs


Within the 2-(benzimidazol-2-ylthio)acetic acid CRTH2 antagonist series, minor structural modifications produce large-magnitude shifts in receptor binding affinity, functional antagonism potency, and selectivity [1]. The N1‑aryl substituent exerts a decisive influence on the ligand's steric and electrostatic complementarity within the CRTH2 orthosteric pocket; 3D‑QSAR (CoMFA and CoMSIA) models built on this chemotype demonstrate that hydrophobic and electrostatic field parameters at this position are primary drivers of predicted inhibitory activity (q² = 0.488–0.525, r²_pred = 0.732–0.883) [2]. The ethoxy oxygen at the para‑position of the N1‑phenyl ring introduces a hydrogen‑bond acceptor capable of engaging key residues in the receptor binding cavity, while also modulating the overall lipophilicity (ClogP) and aqueous solubility of the molecule relative to unsubstituted, halogenated, or alkylated phenyl analogs [1][2]. These SAR and QSAR findings establish that the 4‑ethoxyphenyl substitution pattern is not functionally equivalent to other N1‑aryl variants; substitution without quantitative validation of receptor pharmacology (binding IC₅₀, functional cAMP or GTPγS assay pIC₅₀) and selectivity profiling versus DP1, TP, and IP prostanoid receptors introduces material experimental risk [1][3].

Quantitative Differentiation Evidence for 2-{[1-(4-Ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid Against Closest Analogs


N1‑Aryl Substituent Pharmacophoric Differentiation: 4‑Ethoxyphenyl vs. Benzyl and Unsubstituted Phenyl Analogs in CRTH2 Antagonist Chemotype

The 4‑ethoxyphenyl group at the N1 position of the benzimidazole core is structurally and electronically distinct from the benzyl and unsubstituted phenyl substituents found in the most extensively characterized members of this chemotype, such as 2‑(2‑(benzylthio)‑1H‑benzo[d]imidazol‑1‑yl)acetic acid. In the 3D‑QSAR models (CoMFA and CoMSIA) constructed on a set of 65 compounds from this series, the steric and electrostatic fields surrounding the N1‑aryl ring are identified as statistically significant contributors to CRTH2 antagonistic activity (CoMFA q² = 0.488, r²_pred = 0.732; CoMSIA q² = 0.525, r²_pred = 0.883) [1]. The para‑ethoxy oxygen introduces a localized negative electrostatic potential and a hydrogen‑bond acceptor capacity that is absent in the unsubstituted phenyl and benzyl comparators. The predicted ClogP for the target compound is estimated to be elevated relative to the more polar carboxylic acid analogs without the ethoxy group, which directly impacts passive membrane permeability and protein binding .

CRTH2 antagonist benzimidazole acetic acid structure–activity relationship N1‑aryl substitution

C2‑Thioacetic Acid Linker Topology: Differentiation from C2‑Direct Linkage and C2‑Alkylthio Comparators in CRTH2 Binding

The target compound features a C2‑sulfanylacetic acid side chain (‑S‑CH₂‑COOH) linked directly to the benzimidazole C2 carbon, in contrast to analogs with a C2‑benzylthio linker (‑S‑CH₂‑Ph) that dominate the published SAR literature [1]. The absence of the benzyl methylene bridge in the target compound results in a shorter sulfur‑to‑carboxylate distance, which alters the spatial positioning of the carboxylate pharmacophore within the CRTH2 binding pocket. Pharmacophore modeling of this chemotype identifies the carboxylate moiety as a critical anionic interaction point (likely engaging a conserved arginine or lysine residue in the receptor), and its precise three‑dimensional placement is governed by the intervening linker length and geometry [2]. The CoMFA/CoMSIA models confirm that steric field parameters around the C2‑thio linker region contribute to activity prediction [1].

CRTH2 antagonist benzimidazole thioacetic acid linker SAR

Physicochemical Property Differentiation: Measured Density as a Surrogate for Molecular Packing and Formulation Behavior

The experimentally determined density of the target compound is reported as 1.3 ± 0.1 g/cm³ . This value distinguishes it from structurally simpler 2‑(benzimidazol‑2‑ylthio)acetic acid analogs lacking the N1‑(4‑ethoxyphenyl) group, which are expected to exhibit lower densities (e.g., 2‑(1H‑benzimidazol‑2‑ylsulfanyl)acetic acid, CAS 3042‑00‑0, molecular weight 208.24 g/mol, density ~1.5 g/cm³, though direct measurement data were not located). The moderate density of the target compound, combined with its higher molecular weight (328.39 g/mol), reflects the contribution of the 4‑ethoxyphenyl substituent to molecular volume and crystal packing. This has direct implications for solid‑state stability assessments, differential scanning calorimetry (DSC) profiling, and powder X‑ray diffraction (PXRD) characterization in early‑stage pre‑formulation studies, particularly when compared to lower‑molecular‑weight benzimidazole acetic acid fragments .

benzimidazole acetic acid physicochemical properties density formulation

Patent‑Family Structural Novelty: N1‑(4‑Ethoxyphenyl) Substitution as a Distinct Embodiment Within CRTH2 Antagonist Intellectual Property

The compound falls within the general Markush structure of formula I disclosed in the Actelion Pharmaceuticals patent family (e.g., WO2006034418A2, JP2008510760A) claiming 2‑sulfanyl‑benzoimidazol‑1‑yl‑acetic acid derivatives as CRTH2 antagonists [1][2]. Within this patent scope, the N1‑(4‑ethoxyphenyl) substitution represents a specific, exemplified embodiment distinct from the more extensively profiled N1‑benzyl, N1‑alkyl, and N1‑(halophenyl) variants that populate the public SAR literature [3]. The ethoxy group at the para position is explicitly captured as an alkoxy substituent (R = O‑alkyl) in the generic claims, but the specific combination of para‑ethoxy with the C2‑thioacetic acid linker is not among the most extensively exemplified compounds in the published patent examples, making this CAS‑defined compound a valuable tool for exploring under‑characterized regions of the CRTH2 antagonist chemical space [1].

CRTH2 antagonist patent landscape benzimidazole acetic acid structural novelty

Recommended Research and Industrial Application Scenarios for 2-{[1-(4-Ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid (CAS 746607-39-6)


CRTH2/DP2 Receptor Pharmacology Assays Requiring a Structurally Defined N1‑(4‑Ethoxyphenyl) Probe

This compound serves as an authentic reference standard for competitive radioligand binding assays, [³⁵S]GTPγS functional coupling assays, β‑arrestin recruitment assays (e.g., BRET or Tango), and cellular dielectric spectroscopy (CDS) measurements at recombinant human CRTH2 expressed in CHO or HEK293 cells. The N1‑(4‑ethoxyphenyl) substitution enables systematic exploration of the hydrogen‑bond acceptor contribution to receptor affinity and functional efficacy, generating data that can be directly compared with previously published IC₅₀ values for N1‑benzyl and N1‑(4‑chlorobenzyl) analogs in this chemotype (e.g., compound 1 in Pothier et al., 2012, IC₅₀ = 27 nM in binding assay) [1].

3D‑QSAR Model Validation and Pharmacophore Hypothesis Testing for Next‑Generation CRTH2 Antagonist Design

The compound fills a critical gap in the existing 3D‑QSAR dataset, which is heavily weighted toward benzylthio‑linked analogs. Experimental determination of its CRTH2 IC₅₀ will permit external validation of the published CoMFA (q² = 0.488) and CoMSIA (q² = 0.525) models, testing whether the steric and electrostatic field descriptors trained on benzylthio compounds accurately predict the activity of a structurally distinct C2‑thioacetic acid‑linked, N1‑(4‑ethoxyphenyl)‑substituted congener [1].

Selectivity Profiling Against Off‑Target Prostanoid Receptors (DP1, TP, IP, EP1‑4)

Procurement for broad‑panel GPCR selectivity screening is warranted to establish the compound's selectivity fingerprint relative to well‑characterized CRTH2 antagonists such as fevipiprant (QAW039), timapiprant (OC000459), and setipiprant (ACT‑129968). Such data directly address the critical differentiation question: whether the N1‑(4‑ethoxyphenyl)‑C2‑thioacetic acid topology confers superior CRTH2 selectivity compared to alternative chemotypes, reducing the risk of DP1‑mediated vasodilation or TP‑mediated platelet aggregation liabilities [1].

Pre‑Formulation Solid‑State Characterization and Solubility Assessment

The reported density (1.3 ± 0.1 g/cm³) and predicted moderate lipophilicity (ClogP ≈ 2.8–3.2) provide actionable starting points for solid‑state characterization via DSC, TGA, and PXRD, as well as for thermodynamic solubility determination in biorelevant media (FaSSIF/FeSSIF). These data enable comparison with earlier benzimidazole acetic acid leads to assess whether the 4‑ethoxyphenyl modification improves or compromises developability parameters [1].

Quote Request

Request a Quote for 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.